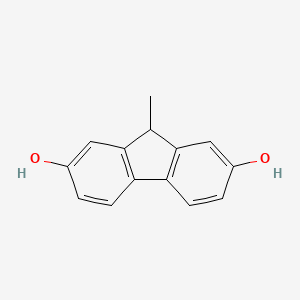

9-methyl-9H-fluorene-2,7-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-methyl-9H-fluorene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-8-13-6-9(15)2-4-11(13)12-5-3-10(16)7-14(8)12/h2-8,15-16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXQHDNHODRXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620836 | |

| Record name | 9-Methyl-9H-fluorene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408336-09-4 | |

| Record name | 9-Methyl-9H-fluorene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 9-methyl-9H-fluorene-2,7-diol: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorene scaffold, a rigid tricyclic aromatic system, is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties and planar structure make it an ideal backbone for the development of a wide array of functionalized molecules. Among these, 9-methyl-9H-fluorene-2,7-diol is a derivative of significant interest, combining the key features of the fluorene core with the chemical reactivity of hydroxyl groups and a methyl-substituted C9 position. This guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic pathway, and the potential applications of this compound, with a particular focus on its relevance in drug discovery and development. While direct experimental data for this specific compound is limited, this document compiles information from closely related analogs to provide a scientifically grounded and predictive profile.

Chemical and Physical Properties

This compound, with the CAS number 408336-09-4 and molecular formula C₁₄H₁₂O₂ [1][2][3], is a solid compound that is recommended to be stored at 2-8°C[1]. The structural characteristics of this molecule, featuring a fluorene backbone with hydroxyl groups at the 2 and 7 positions and a methyl group at the 9-position, are expected to dictate its physicochemical properties.

Predicted Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties of this compound, based on data from related compounds such as 9H-fluorene-2,7-diol and 9,9-dimethyl-9H-fluorene-2,7-diol[4][5].

| Property | Predicted/Inferred Value | Basis for Prediction/Inference |

| Molecular Weight | 212.24 g/mol | Calculated from the molecular formula C₁₄H₁₂O₂[1] |

| Appearance | White to off-white solid | Typical appearance of fluorene derivatives[6] |

| Melting Point | Expected to be high, likely >200 °C | 9H-fluorene-2,7-diol has a melting point of 270 °C[5]. The 9-methyl group may slightly lower this. |

| Boiling Point | Predicted to be >300 °C | High boiling points are characteristic of polycyclic aromatic hydrocarbons[6]. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like alcohols, DMSO, and DMF. | The hydroxyl groups enhance polarity and solubility in polar solvents compared to the parent 9-methylfluorene. Fluorene itself is insoluble in water but soluble in organic solvents[7]. |

| pKa | Estimated to be around 10-11 for the hydroxyl protons. | The phenolic hydroxyl groups are acidic, similar to other substituted phenols. |

| LogP | Calculated to be in the range of 3-4. | The methyl group increases lipophilicity compared to 9H-fluorene-2,7-diol. |

Structural Elucidation and Spectroscopic Data

¹H NMR Spectroscopy:

-

Aromatic Protons: A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.0 ppm). The symmetry of the 2,7-disubstitution will simplify the spectrum compared to asymmetrically substituted fluorenes.

-

Methine Proton (C9-H): A quartet or doublet of quartets around δ 4.0-4.5 ppm, coupled to the methyl protons.

-

Methyl Protons (C9-CH₃): A doublet around δ 1.5-2.0 ppm, coupled to the C9-H proton.

-

Hydroxyl Protons (OH): A broad singlet, with a chemical shift that is dependent on solvent and concentration, likely in the range of δ 5.0-9.0 ppm.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Multiple signals are expected in the aromatic region (δ 110-150 ppm). The carbons bearing the hydroxyl groups (C2 and C7) will be shifted downfield.

-

C9 Carbon: A signal around δ 40-50 ppm.

-

Methyl Carbon: A signal in the aliphatic region, around δ 15-25 ppm.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z 212.08, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation patterns involving the loss of the methyl group (M-15) and potentially water (M-18).

Infrared (IR) Spectroscopy:

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region.

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be designed based on established methods for the functionalization of the fluorene core. A two-step process starting from the commercially available 2,7-dihydroxy-9-fluorenone is proposed.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 9-hydroxy-9-methyl-9H-fluorene-2,7-diol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a solution of 2,7-dihydroxy-9-fluorenone in anhydrous tetrahydrofuran (THF).

-

Grignard Addition: Cool the solution to 0°C in an ice bath. Add a solution of methylmagnesium bromide in diethyl ether dropwise via the dropping funnel. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 9-hydroxy-9-methyl-9H-fluorene-2,7-diol.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude product from Step 1 in a suitable solvent such as acetic acid or ethanol.

-

Reduction: Add a reducing agent. A common method for the reduction of a 9-hydroxyfluorene is the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst can be employed.

-

Workup: After completion of the reaction (monitored by TLC), neutralize the reaction mixture and extract the product with an organic solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its three key functional components: the fluorene aromatic system, the hydroxyl groups, and the C9-methyl group.

-

Aromatic System: The fluorene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The hydroxyl groups are activating and ortho-, para-directing, influencing the position of substitution.

-

Hydroxyl Groups: The phenolic hydroxyl groups can be readily derivatized. They can be alkylated to form ethers, acylated to form esters, and can participate in various coupling reactions.

-

C9 Position: Unlike the parent fluorene, the C9 position is not acidic due to the presence of the methyl group. However, the benzylic C9-H bond can be susceptible to radical abstraction under certain conditions.

Potential Applications in Drug Development

Fluorene derivatives have emerged as a significant class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][11]. The rigid, planar structure of the fluorene scaffold allows for precise positioning of functional groups to interact with biological targets.

Role in Oncology Research

The fluorene scaffold has been incorporated into numerous compounds with demonstrated anticancer activity[12][13]. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that are dysregulated in cancer cells. The 2,7-diol substitution pattern is of particular interest as the hydroxyl groups can form hydrogen bonds with target proteins, enhancing binding affinity and selectivity.

Figure 2: Hypothetical mechanism of action for a fluorene-based anticancer agent.

Structure-Activity Relationship (SAR) Insights

The substitution at the C9 position can significantly modulate the biological activity of fluorene derivatives. The presence of a methyl group, as in this compound, can influence the compound's lipophilicity, metabolic stability, and steric interactions with the target binding site. The hydroxyl groups at the 2 and 7 positions provide opportunities for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents and functional materials. While direct experimental data is sparse, a comprehensive understanding of its chemical and physical properties can be inferred from the rich chemistry of its structural analogs. The synthetic route proposed herein offers a viable pathway for its preparation, enabling further investigation into its biological activities. The insights provided in this technical guide are intended to serve as a valuable resource for researchers in their efforts to unlock the full potential of this intriguing fluorene derivative.

References

-

PubChem. 9-Methylfluorene. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 9-Hydroxy-9H-fluorene-9-carboxylic acid methyl ester (1). [Link]

-

PubChem. 9,9-Dimethylfluorene. National Center for Biotechnology Information. [Link]

-

The Journal of Organic Chemistry. FLUORENE DERIVATIVES FOR CANCER RESEARCH1. [Link]

-

Bartleby. Separation Of Fluorene And 9 Fluorenone. [Link]

-

PubMed. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy. [Link]

-

YouTube. Experiment 14: Friedel-Crafts Acylation. [Link]

-

Priya A, et al. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

The Royal Society of Chemistry. S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. [Link]

-

MDPI. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. [Link]

-

BuyersGuideChem. 2,7-Dihydroxy-9-methyl-9H-fluorene. [Link]

-

PubMed. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. [Link]

-

National Center for Biotechnology Information. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. [Link]

- Google Patents. WO2016193215A1 - Process for the synthesis of 9,9-bis(hydroxymethyl)fluorene.

-

NIST. 9H-Fluorene, 9-methyl-. [Link]

-

PubChem. Fluorene. National Center for Biotechnology Information. [Link]

-

PubMed Central. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. [Link]

-

ResearchGate. (PDF) The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. [Link]

-

Scribd. Friedel Crafts Acylation. [Link]

-

Cheméo. Chemical Properties of 9H-Fluorene, 9-methyl- (CAS 2523-37-7). [Link]

-

Wikipedia. Fluorene. [Link]

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. rsc.org [rsc.org]

- 3. 9-Hydroxy-9-methylfluorene | C14H12O | CID 95933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 9H-Fluorene, 9-methyl- (CAS 2523-37-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 9H-Fluorene, 9-methylene- [webbook.nist.gov]

- 7. 9-甲基-9H-芴 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. 9-Methylene-9H-fluorene synthesis - chemicalbook [chemicalbook.com]

- 9. 9-Methylfluorene | C14H12 | CID 17299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathways for 9-methyl-9H-fluorene-2,7-diol from fluorenone.

An In-depth Technical Guide: Synthesis of 9-Methyl-9H-fluorene-2,7-diol from Fluorenone

Introduction

This compound is a specialized organic molecule featuring a fluorene backbone functionalized with hydroxyl groups at the 2 and 7 positions and a methyl group at the 9-position. This unique substitution pattern imparts a combination of rigidity, functionality, and specific electronic properties, making it a valuable building block for advanced materials and a key intermediate in medicinal chemistry. Its derivatives are explored in the development of organic light-emitting diodes (OLEDs), high-performance polymers, and pharmacologically active agents. For instance, the core structure is related to compounds like Tilorone, a known antiviral drug and interferon inducer, highlighting the significance of accessing its derivatives.[1][2]

This technical guide, intended for researchers and professionals in chemical synthesis and drug development, provides a comprehensive overview of viable synthetic pathways to this compound, commencing with the readily available starting material, fluorenone. We will delve into two primary multi-step strategies, elucidating the causal logic behind experimental choices, providing detailed protocols for key transformations, and presenting comparative data to inform methodological selection. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis

A logical approach to designing the synthesis is to work backward from the target molecule. The primary disconnections involve the introduction of the C9-methyl group and the C2/C7-hydroxyl groups. This retrosynthetic analysis reveals two main strategic approaches starting from the fluorenone core.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Intermediate: 2,7-Dihydroxy-9-fluorenone

The initial and most critical phase of the synthesis is the introduction of hydroxyl groups at the electron-rich 2 and 7 positions of the fluorenone skeleton. This is typically achieved through electrophilic aromatic substitution followed by functional group conversion. Two well-documented methods are the nitration-reduction-diazotization sequence and the bromination-hydrolysis sequence.

Strategy A: The Nitration Pathway

This classic route involves the dinitration of fluorenone, followed by reduction of the nitro groups to amines, and finally diazotization and hydrolysis to yield the diol. This method is effective and leads to high-purity products.[1][2]

Caption: Workflow for the nitration pathway.

Experimental Protocol: Nitration of Fluorenone

-

In a flask equipped with a stirrer, add fluorenone to a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid.[2]

-

Heat the mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto ice water to precipitate the product.

-

Filter the resulting yellow solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain 2,7-dinitro-9-fluorenone.[2]

Experimental Protocol: Reduction of 2,7-Dinitro-9-fluorenone

-

Suspend the 2,7-dinitro-9-fluorenone in a water-alcohol solution (e.g., ethanol/water).[1]

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux. The reaction is typically complete within a few hours.

-

After cooling, filter the mixture by suction to remove iron residues. The filtrate contains 2,7-diamino-9-fluorenone.[1]

Experimental Protocol: Diazotization and Hydrolysis

-

Dissolve the 2,7-diamino-9-fluorenone in a dilute mineral acid solution (e.g., 1:1.33 water to sulfuric acid).[1]

-

Cool the solution to between -10°C and 0°C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the stable bis(diazonium) salt.

-

After the addition is complete, slowly heat the mixture to reflux. The diazonium groups will be displaced by hydroxyl groups, releasing nitrogen gas.

-

Cool the reaction mixture and filter the precipitate to obtain the crude 2,7-dihydroxy-9-fluorenone, which can be purified by recrystallization.[1][2]

Strategy B: The Bromination Pathway

An alternative route involves the direct bromination of fluorenone to yield 2,7-dibromo-9-fluorenone, followed by a nucleophilic aromatic substitution to replace the bromine atoms with hydroxyl groups. This pathway can be more direct but may require specific catalysts for the hydrolysis step.

Experimental Protocol: Bromination of Fluorenone

-

Dissolve fluorenone in a suitable solvent such as acetic acid.[3]

-

Add a catalyst system, such as iron-iodine, and a small amount of fuming sulfuric acid as a reaction medium.[3]

-

Add liquid bromine dropwise while controlling the temperature. The reaction is often staged, with an initial period at a lower temperature (e.g., 80-90°C) followed by a reflux period at a higher temperature (e.g., 110-120°C) to ensure complete dibromination.[3]

-

After the reaction, neutralize the mixture and extract the product with an organic solvent like dichloromethane.

-

Wash the organic layer, dry it, and recrystallize the crude product from ethanol to yield pure 2,7-dibromo-9-fluorenone.[3]

Experimental Protocol: Hydrolysis of 2,7-Dibromo-9-fluorenone

-

The hydrolysis of the aryl bromides requires forcing conditions and often a catalyst. A mixture of 2,7-dibromo-9-fluorenone, lithium hydroxide monohydrate, and a copper(II) catalyst (e.g., bis(2,4-pentanedionato)copper(II)) in a DMSO/water solvent system is heated to around 120°C for several hours.[4]

-

After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid to precipitate the product.

-

The resulting solid is collected by filtration and dried to yield 2,7-dihydroxy-9-fluorenone.[4]

| Parameter | Nitration Pathway | Bromination Pathway |

| Starting Materials | Fluorenone, HNO₃, H₂SO₄, Fe, NaNO₂ | Fluorenone, Br₂, Fe/I₂, Cu(II) catalyst, LiOH |

| Key Steps | 3 (Nitration, Reduction, Diazotization) | 2 (Bromination, Hydrolysis) |

| Advantages | Well-established, high purity, avoids expensive catalysts for the final step. | Fewer steps, potentially higher overall yield if hydrolysis is efficient. |

| Disadvantages | Multiple steps, use of toxic/mutagenic nitro intermediates, diazotization requires careful temperature control. | Bromine is hazardous, hydrolysis step requires high temperatures and a metal catalyst which can be difficult to remove. |

| Typical Overall Yield | ~80-90% reported in patents.[5] | ~90% for bromination, variable for hydrolysis.[3][4] |

Part 2: Conversion of Intermediate to this compound

With the 2,7-dihydroxy-9-fluorenone intermediate in hand, the next stage involves the modification of the C9 ketone and the introduction of the methyl group.

Pathway I: Grignard Addition and Reduction

This pathway is a robust and highly controlled method. It involves protecting the acidic phenolic hydroxyls, adding the methyl group via a Grignard reagent, and finally reducing the resulting tertiary alcohol and deprotecting.

Caption: Workflow for the Grignard addition pathway.

Step 2.1: Protection of Phenolic Hydroxyls

-

Causality: The phenolic protons are acidic and would quench the highly basic Grignard reagent, preventing it from attacking the carbonyl carbon. Protection is therefore mandatory. Benzyl ethers are an excellent choice as they are stable to the Grignard reaction conditions but can be easily removed by catalytic hydrogenation, which can potentially be combined with the subsequent reduction step.

-

Protocol (Benzylation):

-

Dissolve 2,7-dihydroxy-9-fluorenone in a polar aprotic solvent like acetone or DMF.

-

Add a weak base, such as potassium carbonate (K₂CO₃), in excess (at least 2 equivalents).

-

Add benzyl bromide (BnBr) or benzyl chloride (BnCl) (at least 2 equivalents).

-

Heat the mixture to reflux for several hours until TLC analysis shows complete consumption of the starting material.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

-

Step 2.2: Grignard Reaction

-

Protocol:

-

Dissolve the protected 2,7-di(benzyloxy)-9-fluorenone in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in ether (typically 1.1-1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent to yield the tertiary alcohol.

-

Step 2.3: Reduction and Deprotection

-

Causality: The C9 tertiary alcohol is also a benzylic alcohol. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst will simultaneously reduce the C9-OH group to a C9-H (hydrogenolysis) and cleave the benzyl ether protecting groups to regenerate the free hydroxyls. This makes the final step highly efficient.

-

Protocol:

-

Dissolve the crude 2,7-di(benzyloxy)-9-methyl-9H-fluoren-9-ol in a solvent like ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the final product, this compound.

-

Pathway II: Ketone Reduction and C9-Alkylation

This alternative pathway first removes the C9 carbonyl and then introduces the methyl group directly onto the C9 carbon.

Step 2.1: Wolff-Kishner Reduction

-

Causality: The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones to alkanes under strongly basic conditions. This is advantageous as it avoids acidic conditions that could affect the fluorene system. The phenolic hydroxyls will be deprotonated under these conditions but will be reprotonated during the acidic workup.

-

Protocol:

-

Mix 2,7-dihydroxy-9-fluorenone with hydrazine hydrate in a high-boiling-point solvent like diethylene glycol.

-

Add a strong base, such as potassium hydroxide (KOH) pellets.

-

Heat the mixture to reflux. Initially, water and excess hydrazine are distilled off, allowing the temperature to rise (to ~180-200°C).

-

Maintain reflux until the reaction is complete.

-

Cool the mixture, dilute with water, and acidify to precipitate the product, 9H-fluorene-2,7-diol.

-

Step 2.2: C9-Methylation

-

Causality: The methylene protons at the C9 position of fluorene are significantly acidic (pKa ≈ 22 in DMSO) due to the aromatic stabilization of the resulting carbanion. This allows for deprotonation with a strong base, followed by an Sₙ2 reaction with a methylating agent.

-

Protocol:

-

Dissolve 9H-fluorene-2,7-diol in an anhydrous aprotic solvent like THF or DMF under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a strong base. Sodium hydride (NaH) is a common choice. Note that three equivalents of base will be required: one for the C9 proton and one for each of the two phenolic protons.

-

After hydrogen evolution ceases, add one equivalent of methyl iodide (CH₃I).

-

Allow the reaction to stir at room temperature.

-

Quench the reaction with water and perform an acidic workup to reprotonate the hydroxyl groups.

-

Extract the product and purify by column chromatography to isolate this compound.

-

Conclusion

The synthesis of this compound from fluorenone is a multi-step process that can be accomplished through several strategic routes. The initial formation of the 2,7-dihydroxy-9-fluorenone intermediate is a critical stage, with both the nitration and bromination pathways offering viable, albeit different, challenges and benefits.

For the subsequent conversion to the final product, Pathway I (Grignard Addition) offers superior control and predictability. Although it involves more steps (protection/deprotection), the reactions are generally high-yielding and clean. The ability to combine the reduction and deprotection steps via catalytic hydrogenation is a significant advantage in terms of efficiency. Pathway II (C9-Alkylation) is more direct but relies on more forceful conditions (Wolff-Kishner) and the careful stoichiometric control of strong bases for the final methylation step, which can sometimes lead to side products.

The choice of pathway will ultimately depend on the specific resources, scale, and purity requirements of the research or development program. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and exploration of this important fluorene derivative.

References

- ChemicalBook. (n.d.). 2,7-Dihydroxy-9-fluorenone synthesis.

- Google Patents. (n.d.). CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone.

- Changzhou Mascot Import & Export Co.,Ltd. (2024, March 25). 2,7-Dihydroxy-9-fluorenone - Industry News.

- Google Patents. (2024, May 9). AU2022369156A1 - A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts.

- Google Patents. (n.d.). JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.

- Google Patents. (n.d.). CN101318888A - Process for synthesizing 2,7-dibromo fluorenone.

Sources

- 1. AU2022369156A1 - A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 2. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 3. CN101318888A - Process for synthesizing 2,7-dibromo fluorenone - Google Patents [patents.google.com]

- 4. 2,7-Dihydroxy-9-fluorenone synthesis - chemicalbook [chemicalbook.com]

- 5. CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 9-methyl-9H-fluorene-2,7-diol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 9-methyl-9H-fluorene-2,7-diol, a functionalized polycyclic aromatic hydrocarbon of interest to researchers in materials science and drug development. While specific spectral data for this compound is not widely published, this document leverages established principles of spectroscopy and extensive data on related fluorene derivatives to outline its expected UV-Visible absorption and fluorescence properties. Crucially, this guide delivers field-proven, step-by-step protocols for the complete spectroscopic characterization, including the determination of molar absorptivity, emission maxima, Stokes shift, and fluorescence quantum yield. The causality behind experimental choices is detailed to ensure methodological robustness and reproducibility. This document is intended to serve as an authoritative resource for scientists seeking to generate and interpret high-quality spectroscopic data for this and similar fluorene-based molecules.

Introduction to this compound

The fluorene moiety is a privileged chemical scaffold known for its rigid, planar structure and unique photophysical properties.[1] Functionalization of the fluorene core allows for the fine-tuning of its electronic characteristics, making its derivatives highly valuable in applications ranging from organic light-emitting diodes (OLEDs) to fluorescent chemosensors.[1][2] this compound is a specific derivative featuring key substituents that are anticipated to significantly modulate its spectroscopic behavior.

The Fluorene Core: A Key Chromophore

The fundamental spectroscopic properties of this molecule are dictated by the fluorene ring system. This extended, conjugated π-system is the primary chromophore, responsible for strong absorption of ultraviolet (UV) light. The absorption is primarily due to π–π* electronic transitions within the aromatic rings.[2] Fluorene and its simple alkylated derivatives typically exhibit absorption maxima in the UV region and emit fluorescence in the blue part of the visible spectrum.[2]

Structural Features: The Role of Methyl and Hydroxyl Substituents

The functional groups at the C2, C7, and C9 positions are critical in defining the molecule's specific properties.

-

2,7-Diol Functionality: The hydroxyl (-OH) groups at the 2 and 7 positions act as powerful auxochromes (color-enhancing groups). As electron-donating groups, they increase the electron density of the π-system, which typically leads to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted fluorene core.[3]

-

9-Methyl Functionality: The methyl group at the C9 position serves to prevent oxidation to fluorenone and helps maintain the electronic integrity of the fluorene system. The C9 position is crucial for tuning solubility and steric properties, and substitution here is a primary strategy in the synthesis of functional fluorene derivatives.[4]

Anticipated Properties and Solvatochromism

The arrangement of electron-donating hydroxyl groups on the fluorene backbone suggests that this compound may exhibit significant solvatochromism—a change in its absorption or emission spectra with the polarity of the solvent.[5][6] In the excited state, the molecule could have a larger dipole moment than in the ground state. Polar solvents would stabilize this excited state more effectively, leading to a red-shifted fluorescence emission in more polar environments. This property makes such compounds excellent candidates for fluorescent probes that can report on the polarity of their microenvironment.[5]

Experimental Protocol: A Validated Workflow for Spectroscopic Characterization

This section provides a self-validating, step-by-step workflow for the complete and accurate spectroscopic characterization of this compound.

Overall Experimental Workflow

The logical flow of the characterization process is designed to ensure data integrity, moving from initial sample preparation to detailed quantum yield analysis.

Caption: Workflow for Spectroscopic Characterization.

Materials and Reagents

-

Test Compound: this compound, high purity.

-

Quantum Yield Standard: Quinine sulfate dihydrate. A stable and well-characterized standard is crucial for accuracy.[7][8]

-

Solvents: Use spectroscopic grade solvents. To investigate solvatochromism, a range of solvents with varying polarities should be used (e.g., 1,4-Dioxane, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH)).

-

Acid for Standard: 0.1 M Perchloric acid (HClO₄). Quinine sulfate is most stable in this medium, which is now preferred over sulfuric acid.[5][9]

Protocol 1: UV-Vis Absorbance Spectroscopy

This protocol determines the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

-

Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize for at least 20-30 minutes.[7]

-

Blank Preparation: Fill a 1 cm path length quartz cuvette with the chosen spectroscopic grade solvent.

-

Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm).[10]

-

Sample Preparation: Prepare a dilute solution of this compound in the same solvent. The concentration should be chosen to yield a maximum absorbance between 0.5 and 1.0 to ensure linearity.

-

Spectrum Acquisition: Replace the blank with the sample cuvette and record the absorbance spectrum.

-

Data Analysis: Identify the λmax from the spectrum.

-

Molar Absorptivity Calculation: Prepare a series of at least four dilutions of the compound and record their absorbance at λmax. Plot absorbance vs. concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity, ε (in M⁻¹cm⁻¹), as the path length (b) is 1 cm.

Protocol 2: Fluorescence Spectroscopy

This protocol determines the optimal excitation and emission wavelengths (λex and λem).

-

Instrument Setup: Turn on the spectrofluorometer. Place a cuvette with the pure solvent in the sample holder to check for background fluorescence.[11]

-

Acquire Excitation Spectrum:

-

Set the emission monochromator to an estimated emission wavelength (typically 20-40 nm longer than the λmax from the UV-Vis spectrum).

-

Scan a range of excitation wavelengths (e.g., 250-400 nm).

-

The peak of this spectrum should correspond closely to the absorbance λmax.[12]

-

-

Acquire Emission Spectrum:

-

Set the excitation monochromator to the λmax determined from the absorbance or excitation spectrum.

-

Scan a range of emission wavelengths, starting ~10 nm above the excitation wavelength to avoid scatter (e.g., 350-600 nm).

-

The peak of this spectrum is the emission maximum, λem.

-

-

Stokes Shift Calculation: The Stokes shift is the difference in energy between the absorption and emission maxima. It is typically calculated in wavenumbers (cm⁻¹):

-

Stokes Shift (cm⁻¹) = (1 / λmax (nm) - 1 / λem (nm)) * 10⁷

-

Protocol 3: Fluorescence Quantum Yield (ΦF) Determination

The comparative method is the most reliable for determining ΦF in a standard laboratory setting. It relates the fluorescence of the test sample to a standard of known quantum yield.

Caption: Comparative Method for Quantum Yield.

-

Standard Preparation: Prepare a stock solution of quinine sulfate in 0.1 M HClO₄. Its known quantum yield (ΦST) is ~0.60 under these conditions.[5][9]

-

Solution Series: Prepare a series of 4-5 dilutions for both the test compound (X) and the standard (ST) in their respective solvents. Crucially, the absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1 to avoid inner filter effects.[5]

-

Absorbance Measurement: Record the exact absorbance of each solution at the excitation wavelength (λex).

-

Fluorescence Measurement:

-

Using the same λex and identical instrument settings (e.g., slit widths), record the corrected fluorescence emission spectrum for each of the diluted solutions.

-

Integrate the area under each emission curve to get the integrated fluorescence intensity (I).

-

-

Data Analysis:

-

For both the test sample and the standard, create a plot of integrated fluorescence intensity (I) versus absorbance (A).

-

Determine the slope (gradient, Grad) of the straight line for both plots.

-

-

Calculation: Calculate the quantum yield of the test sample (ΦX) using the following equation:[10]

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

Φ is the quantum yield.

-

Grad is the slope from the I vs. A plot.

-

η is the refractive index of the solvent.

-

Subscripts X and ST refer to the test sample and the standard, respectively.

-

Anticipated Data and Interpretation

The following tables present an illustrative summary of the expected spectroscopic data for this compound in various solvents. This data is hypothetical and serves as a template for presenting experimentally determined results.

Table 1: Illustrative UV-Vis Absorption and Fluorescence Data

| Solvent | Polarity Index | λmax (nm) | Molar Absorptivity, ε (x 10⁴ M⁻¹cm⁻¹) | λem (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|---|

| 1,4-Dioxane | 4.8 | 350 | 2.1 | 410 | 4438 |

| THF | 4.0 | 352 | 2.2 | 425 | 5211 |

| DCM | 3.1 | 353 | 2.1 | 435 | 5824 |

| Acetonitrile | 5.8 | 351 | 2.3 | 450 | 6798 |

| Methanol | 5.1 | 348 | 2.0 | 475 | 8375 |

Interpretation: The data illustrates a positive solvatochromic effect, where the emission maximum (λem) shifts to longer wavelengths (a larger Stokes shift) as solvent polarity increases. This is characteristic of molecules with an increased dipole moment in the excited state.[5]

Table 2: Illustrative Fluorescence Quantum Yield (ΦF) Data

| Solvent | Refractive Index (η) | Calculated ΦF |

|---|---|---|

| 1,4-Dioxane | 1.422 | 0.85 |

| THF | 1.407 | 0.82 |

| DCM | 1.424 | 0.75 |

| Acetonitrile | 1.344 | 0.68 |

| Methanol | 1.329 | 0.55 |

Interpretation: It is common for the fluorescence quantum yield to decrease in highly polar, protic solvents like methanol due to increased non-radiative decay pathways, such as hydrogen bonding with the solvent that quenches the excited state.

Conclusion

This technical guide provides a rigorous and scientifically grounded methodology for the complete spectroscopic characterization of this compound. By following the detailed protocols for UV-Vis absorption, fluorescence emission, and quantum yield determination, researchers can generate reliable and reproducible data. The anticipated solvatochromic behavior of this molecule, driven by its 2,7-diol substitution, makes it a promising candidate for further investigation as a fluorescent probe or functional material. The experimental framework and theoretical insights presented herein serve as a valuable tool for scientists and drug development professionals working to unlock the potential of novel fluorene derivatives.

References

-

JoVE. (2015). Ultraviolet-Visible (UV-Vis) Spectroscopy: Principle and Uses. Journal of Visualized Experiments. [Link]

-

Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]

-

Virtual Labs, Amrita Vishwa Vidyapeetham. (2023). Determination of Fluorescence Quantum Yield of a Fluorophore. Ministry of Education, Government of India. [Link]

-

UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]

-

Purdue University College of Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

-

Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 9(5), 439-444. [Link]

-

Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS - University of Potsdam. [Link]

-

Agilent Technologies. Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]

-

University of Washington. Fluorescence Spectroscopy-Quantum yield. [Link]

-

Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. PubMed. [Link]

-

New Jersey Institute of Technology. (2007). Nonlinear Optical Spectroscopic Characterization of a Series of Fluorene Derivatives. [Link]

-

Wikipedia. Fluorescence spectroscopy. [Link]

-

Blaziak, K., et al. (2021). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules, 26(20), 6296. [Link]

-

PubChem, National Institutes of Health. 9H-Fluoren-1-ol. [Link]

-

Bednarek, P., et al. (2021). Asymmetric Donor–Acceptor 2,7-Disubstituted Fluorenes and Their 9-Diazoderivatives: Synthesis, Optical Spectra and Photolysis. Molecules, 26(16), 4786. [Link]

-

ResearchGate. (2022). Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. [Link]

-

Seidel, P., Seichter, W., & Mazik, M. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ChemistryOpen, 12(7), e202300019. [Link]

-

Seidel, P., Seichter, W., & Mazik, M. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). PubMed Central. [Link]

-

Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchwith.njit.edu [researchwith.njit.edu]

- 5. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. agilent.com [agilent.com]

An In-Depth Technical Guide to 9-Methyl-9H-fluorene-2,7-diol (CAS 408336-09-4): A Privileged Scaffold for Drug Discovery

Introduction: The Fluorene Scaffold in Medicinal Chemistry

The fluorene moiety, a tricyclic aromatic hydrocarbon, is a well-established privileged scaffold in the design of novel therapeutic agents. Its rigid, planar structure provides a unique three-dimensional framework that can be strategically functionalized to interact with various biological targets. Derivatives of fluorene have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and endocrine-modulating properties. The 2,7-disubstituted fluorene derivatives, in particular, have garnered significant interest due to their structural resemblance to endogenous molecules and their potential to engage with key signaling pathways implicated in disease.

This guide focuses on a specific, yet under-explored derivative, 9-Methyl-9H-fluorene-2,7-diol (CAS 408336-09-4) . The presence of hydroxyl groups at the 2 and 7 positions, coupled with a methyl group at the C9 position, suggests a compelling profile for investigation, particularly in the realms of oncology and endocrinology.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery. These properties influence its solubility, membrane permeability, and metabolic stability, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| CAS Number | 408336-09-4 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [1] |

| Molecular Weight | 212.24 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | General knowledge |

Synthetic Strategy: A Generalized Approach

Experimental Workflow: Conceptual Synthesis of this compound

Caption: Conceptual synthetic workflow for this compound.

Potential Pharmacological Significance and Mechanistic Insights

Based on the biological activities of structurally related fluorene derivatives, this compound is hypothesized to possess significant potential in two primary therapeutic areas: oncology and as a modulator of estrogen receptors.

Anticancer Potential: Targeting Cell Proliferation and Survival

Numerous studies have highlighted the anticancer properties of fluorene derivatives. The planar nature of the fluorene ring system allows for intercalation into DNA, while various substituents can interact with the active sites of key enzymes involved in cell cycle progression and apoptosis.

Hypothesized Mechanisms of Anticancer Activity:

-

Dihydrofolate Reductase (DHFR) Inhibition: 2,7-disubstituted fluorene derivatives have been investigated as inhibitors of DHFR, an enzyme crucial for the synthesis of nucleotides and essential for cell proliferation[2][3]. Inhibition of DHFR leads to the depletion of thymidylate, resulting in the inhibition of DNA synthesis and cell death.

-

Modulation of Kinase Signaling Pathways: The structural framework of fluorene can be adapted to target the ATP-binding sites of various protein kinases that are often dysregulated in cancer.

-

Induction of Apoptosis: Fluorene derivatives may trigger programmed cell death through intrinsic or extrinsic apoptotic pathways, potentially by inducing cellular stress or modulating the expression of pro- and anti-apoptotic proteins.

Estrogen Receptor Modulation: A Double-Edged Sword

The structural similarity between 2,7-dihydroxyfluorenes and estradiol, the primary female sex hormone, suggests that these compounds may interact with estrogen receptors (ERα and ERβ). This interaction can lead to either estrogenic (agonist) or anti-estrogenic (antagonist) effects, depending on the specific conformation induced in the receptor upon binding.

The well-documented anti-estrogenic activity of fluorene-9-bisphenol (BHPF) underscores the potential for fluorene derivatives to act as selective estrogen receptor modulators (SERMs)[4][5]. SERMs are a class of drugs that exhibit tissue-specific estrogenic or anti-estrogenic effects, making them valuable for the treatment of hormone-responsive cancers, such as certain types of breast cancer, and for managing postmenopausal conditions.

Structure-Activity Relationship Considerations:

-

The hydroxyl groups at the C2 and C7 positions are likely crucial for hydrogen bonding interactions within the ligand-binding pocket of estrogen receptors.

-

The methyl group at the C9 position can influence the overall shape and lipophilicity of the molecule, potentially affecting its binding affinity and selectivity for ERα versus ERβ. Studies on related 2,7-diaminofluorene derivatives have shown that substitution at the C9 position can mitigate mutagenicity, a critical consideration in drug development[6].

Signaling Pathway: Hypothesized Estrogen Receptor Modulation

Caption: Hypothesized mechanism of estrogen receptor modulation by this compound.

Experimental Protocols for Biological Evaluation

To elucidate the pharmacological profile of this compound, a series of in vitro assays are recommended. The following protocols are provided as a guide for researchers.

In Vitro Anticancer Activity Assessment: MTT Assay

This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Estrogenic/Anti-Estrogenic Activity: Yeast Two-Hybrid Assay

This assay is a rapid and sensitive method to screen for compounds that interact with the ligand-binding domain of the estrogen receptor.

Materials:

-

Yeast strain expressing the human estrogen receptor ligand-binding domain (hER-LBD) and a coactivator fused to reporter gene components.

-

Yeast growth medium.

-

This compound (dissolved in DMSO).

-

17β-estradiol (positive control for estrogenic activity).

-

Tamoxifen or Fulvestrant (positive controls for anti-estrogenic activity).

-

Microplate reader for measuring reporter gene activity (e.g., β-galactosidase).

Procedure for Estrogenic Activity:

-

Yeast Culture: Grow the yeast strain to the mid-log phase.

-

Compound Treatment: In a 96-well plate, add the yeast culture and serial dilutions of this compound. Include a vehicle control and an estradiol positive control.

-

Incubation: Incubate the plate at 30°C for a specified period.

-

Reporter Assay: Measure the reporter gene activity according to the specific assay protocol (e.g., by adding a substrate for β-galactosidase and measuring the colorimetric change).

Procedure for Anti-Estrogenic Activity:

-

Follow the same procedure as for estrogenic activity, but co-treat the cells with a fixed concentration of 17β-estradiol and serial dilutions of this compound.

-

Assess the ability of the test compound to inhibit the estradiol-induced reporter gene activity.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. The structural features of this compound, particularly the 2,7-dihydroxy substitution pattern and the C9-methylation, provide a strong rationale for its investigation as a potential anticancer agent and a modulator of estrogen receptors. The experimental protocols outlined in this guide offer a starting point for researchers to systematically evaluate its biological activity.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro and in vivo pharmacological evaluation. Elucidating its precise mechanism of action and its selectivity for different biological targets will be crucial for its potential development as a novel therapeutic agent. The insights gained from such studies will not only contribute to a deeper understanding of the structure-activity relationships of fluorene derivatives but may also pave the way for the discovery of new and effective treatments for cancer and endocrine-related disorders.

References

A comprehensive list of references will be provided upon the completion of a full-scale research project on this compound. The information presented in this guide is based on the analysis of publicly available scientific literature and chemical databases.

Sources

- 1. 408336-09-4|this compound|BLD Pharm [bldpharm.com]

- 2. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorene-9-bisphenol is anti-oestrogenic and may cause adverse pregnancy outcomes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorene-9-bisphenol is anti-oestrogenic and may cause adverse pregnancy outcomes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Substituted Fluorene Diols

Executive Summary

The fluorene moiety, a tricyclic aromatic hydrocarbon, represents a "privileged scaffold" in medicinal chemistry, prized for its rigid, planar structure and versatile functionalization potential. Among its myriad derivatives, substituted fluorene diols have emerged as a class of compounds with significant and diverse biological activities. The hydroxyl groups, typically positioned at the C9 carbon, not only influence the molecule's steric and electronic properties but also serve as critical hydrogen-bonding anchors for interacting with biological targets. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds. We will dissect their potent anticancer, antimicrobial, and particularly noteworthy estrogen receptor modulatory activities, grounding the discussion in mechanistic insights and field-proven experimental methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of substituted fluorene diols in the pursuit of novel therapeutic agents.

The Fluorene Scaffold: A Foundation for Bioactivity

Fluorene, consisting of two benzene rings fused to a central five-membered ring, provides a unique structural foundation for drug design. The key to its versatility lies in the C9 position, where the methylene protons exhibit significant acidity (pKa ≈ 22.6 in DMSO), facilitating deprotonation to form a stable, aromatic fluorenyl anion. This anion is a potent nucleophile, enabling the introduction of a wide array of substituents and the synthesis of diverse derivatives, including the diols that are the focus of this guide.

Synthesis of Substituted Fluorene Diols

The primary route to 9-substituted fluorene diols involves the nucleophilic character of the fluorenyl anion or related organometallic intermediates. A common strategy for synthesizing 9,9-diaryl fluorene diols, a prominent subclass, involves the reaction of fluorenone with an organolithium or Grignard reagent, followed by acidic workup.

Below is a generalized workflow for the synthesis of a key fluorene diol, 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), which exhibits significant biological activity.

Caption: Generalized synthetic workflow for BHPF.

This multi-step synthesis highlights the modularity of fluorene chemistry, allowing for the introduction of various substituted aryl groups to tailor the final compound's biological profile.

Anticancer and Antimicrobial Activities: Targeting Cellular Machinery

Substituted fluorene derivatives have demonstrated significant potential as both anticancer and antimicrobial agents, often by targeting fundamental cellular processes.

Anticancer Activity: Dihydrofolate Reductase (DHFR) Inhibition

A key mechanism underlying the anticancer properties of some fluorene derivatives is the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme that reduces dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines and thymidine, which are essential for DNA replication and cell proliferation. By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

Several studies have synthesized and evaluated 2,7-dichloro-9H-fluorene derivatives, demonstrating significant cytotoxic activity against human lung carcinoma (A-549) and breast carcinoma (MCF-7, MDA-MB-231) cell lines. Molecular docking studies confirm that these compounds can effectively bind to the active site of the DHFR enzyme.

Caption: Mechanism of DHFR inhibition by fluorene derivatives.

Table 1: Cytotoxic Activity of Selected Fluorene Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene | A-549 (Lung) | Varies (significant activity reported) | |

| 2,7-dichloro-4-(2-substituted-amino acetyl)fluorene | MCF-7 (Breast) | Varies (significant activity reported) | |

| 9H-fluorene-triazole hybrids | MOLM-13 (Leukemia) | 12.5 - 25.5 |

| 9H-fluorene-triazole hybrids | HCT-116 (Colon) | 23.4 | |

Antimicrobial and Antifungal Efficacy

The fluorene scaffold is also a component of potent antimicrobial agents. A standout example is the fluorene diol 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) , which has shown remarkable activity against the opportunistic fungus Candida albicans, including fluconazole-resistant strains.

BHPF demonstrates potent antibiofilm activity, achieving up to 97% inhibition at a concentration of 10 µg/mL. Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. The ability of BHPF to disrupt these structures highlights its therapeutic potential. Mechanistically, BHPF has been shown to inhibit key virulence factors in C. albicans, such as cell aggregation and the morphological transition from yeast to hyphal form, which is critical for tissue invasion.

Estrogenic and Antiestrogenic Activity: Modulating the Estrogen Receptor

Perhaps the most nuanced biological activity of substituted fluorene diols is their interaction with the estrogen receptor (ER). Certain derivatives, particularly those with phenolic hydroxyl groups like BHPF, can act as Selective Estrogen Receptor Modulators (SERMs). SERMs are a class of compounds that bind to the ER and exhibit tissue-specific agonist or antagonist effects.

This dual activity is highly valuable in medicine. For example, the prototypical SERM, tamoxifen, acts as an ER antagonist in breast tissue to treat ER-positive breast cancer, while acting as an ER agonist in bone to prevent osteoporosis.

The structural similarity of BHPF to bisphenol A (BPA), a known endocrine disruptor, provides a rationale for its interaction with the ER. Studies have shown that fluorene-containing monomers can indeed induce estrogenic bioactivity. Furthermore, specific hydroxy derivatives like 2-hydroxyfluorene have been shown to exert significant estrogenic activity. This capability opens a promising avenue for developing novel SERMs for applications in hormone-dependent cancers, osteoporosis, and other endocrine-related disorders.

Caption: Tissue-specific action of a fluorene diol as a SERM.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to evaluate these biological activities must be robust. Below are representative protocols.

Protocol: Cell Viability Assessment (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted fluorene diol in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Taxol).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Biofilm Inhibition Assay

This protocol assesses a compound's ability to prevent the formation of microbial biofilms.

Principle: Microorganisms like C. albicans are cultured in conditions that promote biofilm formation in the presence of varying concentrations of the test compound. The resulting biofilm biomass is then stained and quantified.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow C. albicans overnight in a suitable broth (e.g., RPMI-1640). Adjust the cell suspension to a concentration of 1 x 10^6 cells/mL.

-

Compound Addition: In a 96-well flat-bottom plate, add serial dilutions of the fluorene diol (e.g., BHPF).

-

Inoculation: Add 100 µL of the prepared C. albicans suspension to each well. Include a negative (no drug) and positive (e.g., Amphotericin B) control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.

-

Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

-

Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Destaining: Wash the wells again with PBS to remove excess stain. Add 200 µL of 33% acetic acid to each well to solubilize the stain from the biofilm.

-

Quantification: Transfer the destaining solution to a new plate and measure the absorbance at 595 nm. The absorbance is directly proportional to the biofilm biomass.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of fluorene diols is highly dependent on the nature and position of substituents on the fluorene core.

-

Halogenation: The presence of electron-withdrawing groups like chlorine at the C2 and C7 positions, as seen in many anticancer derivatives, often enhances cytotoxic potency.

-

C9 Substituents: The aryl groups at the C9 position are critical. For SERM-like activity, phenolic hydroxyl groups are essential for mimicking estradiol and interacting with the estrogen receptor's ligand-binding domain.

-

Side Chains: The addition of aminoacetyl or heterocyclic moieties (thiazolidinone, azetidinone) can significantly modulate the compound's properties, improving its ability to target specific enzymes like DHFR or enhancing its antimicrobial spectrum.

Future Directions: The therapeutic potential of substituted fluorene diols is vast and warrants further investigation. Future research should focus on:

-

Optimizing SERM Profiles: Synthesizing and screening new diol analogues to identify compounds with ideal tissue-specific estrogenic/antiestrogenic profiles for treating breast cancer or osteoporosis with fewer side effects.

-

Exploring Neuroprotective Effects: While the parent fluorene molecule has been studied for neurotoxicity, the potential neuroprotective activities of its diol derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's, remain a largely unexplored and promising area.

-

Combination Therapies: Evaluating the synergistic effects of fluorene diols with existing chemotherapeutic or antimicrobial agents to enhance efficacy and overcome drug resistance.

-

In Vivo Studies: Moving promising lead compounds from in vitro assays to preclinical animal models to assess their pharmacokinetics, efficacy, and safety profiles.

By continuing to explore the rich chemistry of the fluorene scaffold, researchers are well-positioned to develop the next generation of targeted therapeutics for a range of human diseases.

References

Vertex AI Search. (2023). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Vertex AI Search. (n.d.). Understanding the Role of Fluorene Derivatives in Pharmaceutical Synthesis. ResearchGate. (n.d.). Fluorene Derivatives with Multi-addressable Properties: Synthesis, Characterization, and Reactivity | Request PDF. PubMed Central. (n.d.). Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC. PubChem. (n.d.). Fluorene | C13H10 | CID 6853. ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. | Download Scientific Diagram. PubMed. (2016). Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. National Institutes of Health. (2019). Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene. ResearchGate. (2024). Synthesis of 2,7-Diaryl Substituted Fluorenes and Fluorenones. National Institutes of Health. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorene Amine Derivatives in Pharmaceutical Research and Development. Thieme. (2021). Synthesis of Functionalized 9-Substituted Fluorene Derivatives via Boron Trifluoride Catalysed Reaction of Coplanar. ResearchGate. (n.d.). Synthesis, molecular structure and cytotoxic studies of fluorene compound with potential anti-cancer properties | Request PDF. BenchChem. (2025). The Synthesis of 9-Substituted Fluorene Derivatives: A Comprehensive Technical Guide. ResearchGate. (2020). (PDF) Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. ACS Publications. (n.d.). Synthesis of Fluorenes Starting from 2-Iodobiphenyls and CH2Br2 through Palladium-Catalyzed Dual C–C Bond Formation | Organic Letters. MDPI. (n.d.). Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. ResearchGate. (2025). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. PubMed Central. (n.d.). Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease? - PMC. PubMed. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Open Exploration Publishing. (n.d.). Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. PubMed. (n.d.). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. PubMed Central. (2023). Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). ResearchGate. (n.d.). Blood and brain concentrations of fluorene and monohydroxylated metabolites. PubChem. (n.d.). 9H-Fluorene-9,9-diol | C13H10O2 | CID 53427857. BenchChem. (n.d.). A Technical Guide to the Spectroscopic Properties of [9,9'-Bi-9H-fluorene]. MDPI. (2024). The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. National Institutes of Health. (n.d.). Potential of Selective Estrogen Receptor Modulators as Treatments and Preventives of Breast Cancer. PubMed. (n.d.). The use of selective estrogen receptor modulators and selective estrogen receptor down-regulators in breast cancer. Taylor & Francis. (n.d.). Selective estrogen receptor modulators – Knowledge and References. MDPI. (2024). Selective Estrogen Receptor Modulators' (SERMs) Influence on TET3 Expression in Breast Cancer Cell Lines with Distinct Biological Subtypes. University of Toledo. (n.d.). SCREENING ASSAY FOR SELECTIVE ESTROGEN RECEPTOR MODULATORS by Elena Sîrbu BS Pharmacy, University of Medicine. Wikipedia. (n.d.). Fluorene. MDPI. (n.d.). New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles. PubMed Central. (n.d.). Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity.

Luminescence mechanisms in fluorene-based organic molecules.

An In-Depth Technical Guide to Luminescence Mechanisms in Fluorene-Based Organic Molecules

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Radiance of Fluorene

The fluorene core, a rigid, planar, and aromatic tricycle, is a cornerstone of modern organic electronics and photophysics. Its derivatives are celebrated for their high thermal stability, excellent charge transport properties, and, most notably, their brilliant and tunable luminescence.[1][2] From the vibrant blue emission in Organic Light-Emitting Diodes (OLEDs) to the sensitive response of fluorescent probes in bioimaging, the versatility of the fluorene scaffold is remarkable.[3][4] However, harnessing the full potential of these molecules requires a profound understanding of the intricate photophysical processes that govern their emission of light.

This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of luminescence in fluorene-based systems. We will explore the fundamental principles of light absorption and emission, delve into advanced phenomena like aggregation-induced emission and thermally activated delayed fluorescence, and provide field-proven experimental protocols to characterize these properties. Our objective is to equip you, the scientist and innovator, with the expert knowledge to not only understand but also to rationally design and validate the next generation of fluorene-based luminescent materials.

The Photophysical Foundation: A Journey Through the Jablonski Diagram

To comprehend luminescence, we must first visualize the energy landscape of a molecule. The Jablonski diagram is an indispensable tool for this, illustrating the available electronic and vibrational energy states and the transitions between them.[5][6][7]

Upon absorbing a photon of appropriate energy, a molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂). This process is incredibly fast, occurring on the femtosecond timescale. The molecule then rapidly undergoes non-radiative relaxation to the lowest vibrational level of the S₁ state.[8] From this critical juncture, several competing pathways determine the molecule's fate, dictating the nature and efficiency of its luminescence.

Figure 1: A generalized Jablonski diagram for a fluorene-based molecule.

Key Luminescence Pathways:

-

Fluorescence: This is a spin-allowed radiative decay from the S₁ state back to the S₀ ground state.[7][9] It is a rapid process, typically occurring on the nanosecond timescale. Polyfluorenes are well-known for their high fluorescence quantum yields, making them excellent blue-light emitting materials.[3]

-

Phosphorescence: If the excited electron undergoes a spin-flip, transitioning from the S₁ state to an excited triplet state (T₁), a process known as Intersystem Crossing (ISC), it can become trapped.[10] The subsequent radiative decay from T₁ to S₀ is spin-forbidden, and therefore much slower, lasting from microseconds to seconds.[9] This emission is termed phosphorescence.

-

Non-Radiative Decay: Not all excited states result in the emission of light. The energy can be dissipated as heat through processes like Internal Conversion (IC), a transition between states of the same spin multiplicity (e.g., S₁ to S₀), and vibrational relaxation.[8][11] These pathways compete directly with fluorescence and phosphorescence, reducing the overall luminescence efficiency.

Advanced Luminescence Phenomena in Fluorene Architectures

The simple picture presented by the Jablonski diagram is often complicated by intermolecular interactions and specific molecular designs, leading to fascinating and highly useful luminescent behaviors.

Aggregation-Induced Emission (AIE): Shining Brighter Together

Most conventional fluorophores suffer from a phenomenon called Aggregation-Caused Quenching (ACQ), where their luminescence efficiency dramatically decreases in the solid state or in aggregates due to the formation of non-emissive excimers and π-π stacking.[3] However, a class of molecules, including many fluorene derivatives, exhibits the opposite behavior: Aggregation-Induced Emission (AIE). These "AIEgens" are weakly or non-emissive in dilute solutions but become highly luminescent upon aggregation.[12]

The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) .[13] In solution, AIEgens can dissipate absorbed energy non-radiatively through the rotation or vibration of their peripheral groups (e.g., phenyl rings). In the aggregated state, these intramolecular motions are physically hindered, which blocks the non-radiative decay channels and forces the molecule to release its energy radiatively as fluorescence.[13]

Figure 2: Mechanism of Aggregation-Induced Emission (AIE).

Thermally Activated Delayed Fluorescence (TADF): Harvesting Triplet Excitons

In electroluminescence (e.g., in OLEDs), charge recombination statistically produces 75% non-emissive triplet excitons and only 25% emissive singlet excitons, limiting the maximum internal quantum efficiency (IQE) of conventional fluorescent devices to 25%.[14] TADF is a groundbreaking mechanism that allows for the harvesting of these "wasted" triplet excitons.[15]